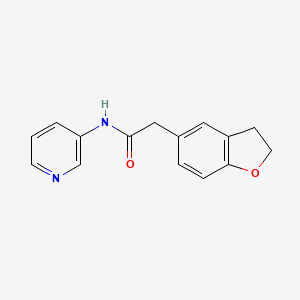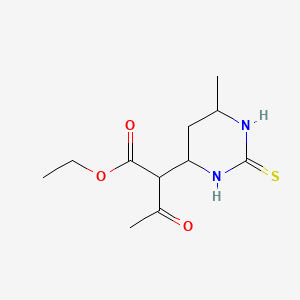![molecular formula C26H19ClN2O3 B13375866 6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13375866.png)
6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core, substituted with chlorophenyl, methoxyphenyl, and pyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chlorophenyl, methoxyphenyl, and pyridinyl groups can be carried out through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
化学反応の分析
Types of Reactions
6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Synthetic Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: Used as a precursor in high-performance polymers.
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A bench-stable alternative to hazardous SOF4 in synthetic chemistry.
特性
分子式 |
C26H19ClN2O3 |
|---|---|
分子量 |
442.9 g/mol |
IUPAC名 |
6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)pyridin-2-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C26H19ClN2O3/c1-31-21-9-4-16(5-10-21)19-13-22(17-2-7-20(27)8-3-17)28-23(14-19)18-6-11-25-24(12-18)29-26(30)15-32-25/h2-14H,15H2,1H3,(H,29,30) |
InChIキー |
HDOKZWNZTCJHDL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC4=C(C=C3)OCC(=O)N4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide](/img/structure/B13375790.png)
![7-[(diethylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13375793.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375797.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375811.png)
![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B13375815.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375823.png)
![1'-Methyl-1'',2''-dihydro-2''-oxodispiro[fluorene-9,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile](/img/structure/B13375824.png)
![1-Methyl-4-({1-[(4-pentenylsulfonyl)methyl]vinyl}sulfonyl)benzene](/img/structure/B13375827.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B13375838.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B13375848.png)
![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(3-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13375854.png)
![6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13375871.png)
